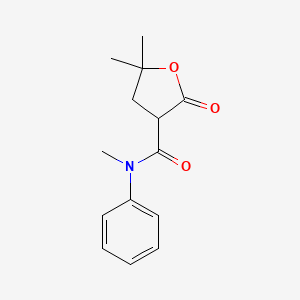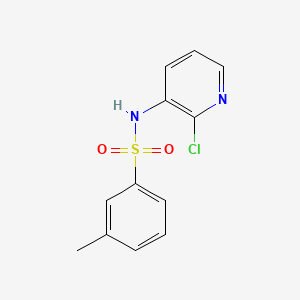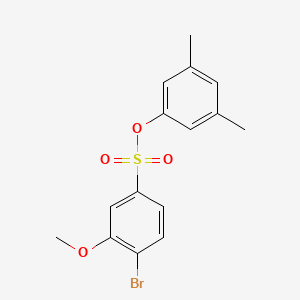![molecular formula C13H14Cl2N4 B13373647 5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine](/img/structure/B13373647.png)
5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with an amino group and a dichlorophenyl ethylamine moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Attachment of the Dichlorophenyl Ethylamine Moiety: This step involves the alkylation of the pyrimidine ring with 2-(2,4-dichlorophenyl)ethylamine under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can target the pyrimidine ring or the dichlorophenyl moiety, leading to partially or fully reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the amino and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Oxides, hydroxylamines, and nitroso derivatives.
Reduction Products: Reduced pyrimidine rings and dichlorophenyl derivatives.
Substitution Products: Alkylated, acylated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-amino-4-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine
- N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dichlorophenyl)ethyl]amine
- N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-difluorophenyl)ethyl]amine
Uniqueness
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the pyrimidine ring provides a versatile scaffold for further functionalization.
Eigenschaften
Molekularformel |
C13H14Cl2N4 |
|---|---|
Molekulargewicht |
297.18 g/mol |
IUPAC-Name |
5-[[2-(2,4-dichlorophenyl)ethylamino]methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H14Cl2N4/c14-11-2-1-10(12(15)5-11)3-4-17-6-9-7-18-13(16)19-8-9/h1-2,5,7-8,17H,3-4,6H2,(H2,16,18,19) |
InChI-Schlüssel |
MYYSYLDEMXZYCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNCC2=CN=C(N=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373584.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373588.png)
![3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373593.png)

![3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13373608.png)

![2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13373618.png)
![N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13373622.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373632.png)
![3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B13373639.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B13373656.png)
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B13373663.png)
